![molecular formula C8H4ClNO4S B12888123 4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
4-Formylbenzo[d]oxazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylbenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that features a benzoxazole ring fused with a sulfonyl chloride group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol with lead tetraacetate (Pb(OAc)4) in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid (HCl), sodium nitrite (NaNO2), and sodium azide (NaN3), and further reaction with aromatic nitriles in isopropanol and zinc bromide (ZnBr2) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Scientific Research Applications
4-Formylbenzo[d]oxazole-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Biological Studies: It serves as a building block for the synthesis of molecules that can be used in biological assays and drug discovery.
Mechanism of Action
The mechanism of action of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
2-Formylbenzo[d]oxazole: Similar structure but lacks the sulfonyl chloride group.
4-Formylbenzo[d]oxazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Benzoxazole-2-sulfonyl chloride: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations and applications .
Properties
Molecular Formula |
C8H4ClNO4S |
|---|---|
Molecular Weight |
245.64 g/mol |
IUPAC Name |
4-formyl-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(12,13)8-10-7-5(4-11)2-1-3-6(7)14-8/h1-4H |
InChI Key |
YYLFATVNCQADAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


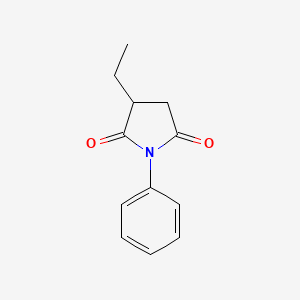
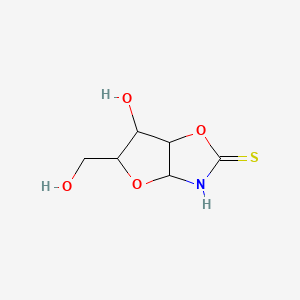
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

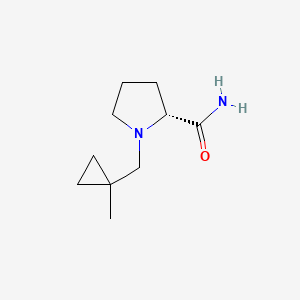
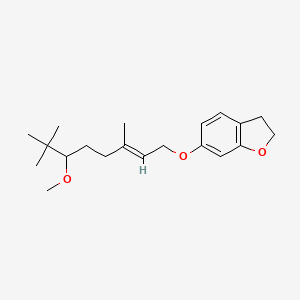
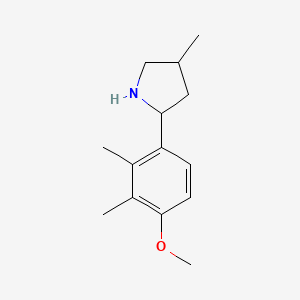

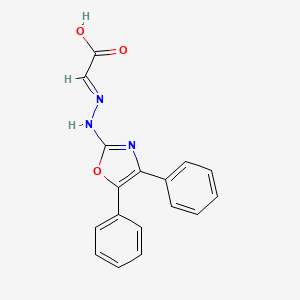
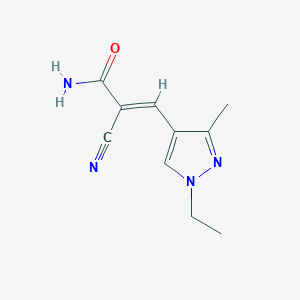

![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)

